Cas no 1935080-99-1 (1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde)

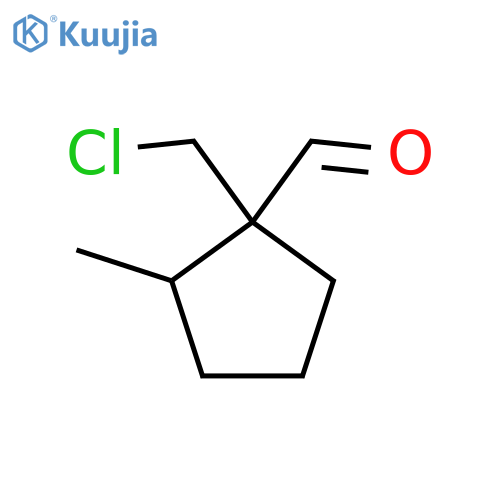

1935080-99-1 structure

商品名:1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde

1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde

- 1935080-99-1

- EN300-1621628

-

- インチ: 1S/C8H13ClO/c1-7-3-2-4-8(7,5-9)6-10/h6-7H,2-5H2,1H3

- InChIKey: YPZKSHLQQGIQDP-UHFFFAOYSA-N

- ほほえんだ: ClCC1(C=O)CCCC1C

計算された属性

- せいみつぶんしりょう: 160.0654927g/mol

- どういたいしつりょう: 160.0654927g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1621628-2.5g |

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |

1935080-99-1 | 2.5g |

$3051.0 | 2023-06-04 | ||

| Enamine | EN300-1621628-0.5g |

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |

1935080-99-1 | 0.5g |

$1495.0 | 2023-06-04 | ||

| Enamine | EN300-1621628-10.0g |

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |

1935080-99-1 | 10g |

$6697.0 | 2023-06-04 | ||

| Enamine | EN300-1621628-5000mg |

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |

1935080-99-1 | 5000mg |

$3894.0 | 2023-09-22 | ||

| Enamine | EN300-1621628-100mg |

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |

1935080-99-1 | 100mg |

$1183.0 | 2023-09-22 | ||

| Enamine | EN300-1621628-5.0g |

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |

1935080-99-1 | 5g |

$4517.0 | 2023-06-04 | ||

| Enamine | EN300-1621628-0.1g |

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |

1935080-99-1 | 0.1g |

$1371.0 | 2023-06-04 | ||

| Enamine | EN300-1621628-0.05g |

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |

1935080-99-1 | 0.05g |

$1308.0 | 2023-06-04 | ||

| Enamine | EN300-1621628-500mg |

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |

1935080-99-1 | 500mg |

$1289.0 | 2023-09-22 | ||

| Enamine | EN300-1621628-10000mg |

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde |

1935080-99-1 | 10000mg |

$5774.0 | 2023-09-22 |

1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1935080-99-1 (1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde) 関連製品

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量